
N-(2-Aminoethyl)-N'-(2,6-dimethylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea is an organic compound that belongs to the class of thioureas. Thioureas are known for their diverse applications in various fields, including chemistry, biology, and medicine. This compound, in particular, has unique structural features that make it of interest to researchers.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea typically involves the reaction of 2,6-dimethylaniline with ethylenediamine and carbon disulfide. The reaction is usually carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea may involve large-scale reactions using similar starting materials. The process would be optimized for yield and purity, often involving additional steps such as purification and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may convert the thiourea group to thiols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could produce thiols.
Aplicaciones Científicas De Investigación
N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for metal ions.
Medicine: Explored for its therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of polymers, dyes, and other materials.
Mecanismo De Acción
The mechanism by which N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea exerts its effects involves interactions with molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by acting as an agonist or antagonist. The specific pathways involved depend on the biological context and the target molecule.
Comparación Con Compuestos Similares
Similar Compounds
N-(2-Aminoethyl)-N’-(phenyl)thiourea: Lacks the dimethyl groups, which may affect its reactivity and biological activity.
N-(2-Aminoethyl)-N’-(2,4-dimethylphenyl)thiourea: Similar structure but with different methyl group positions, potentially altering its properties.
Uniqueness
N-(2-Aminoethyl)-N’-(2,6-dimethylphenyl)thiourea is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and interactions with biological targets.
Propiedades
Número CAS |
59312-35-5 |
|---|---|
Fórmula molecular |
C11H17N3S |
Peso molecular |
223.34 g/mol |
Nombre IUPAC |
1-(2-aminoethyl)-3-(2,6-dimethylphenyl)thiourea |
InChI |
InChI=1S/C11H17N3S/c1-8-4-3-5-9(2)10(8)14-11(15)13-7-6-12/h3-5H,6-7,12H2,1-2H3,(H2,13,14,15) |
Clave InChI |
IOJHRDLWWXIHGZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=CC=C1)C)NC(=S)NCCN |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



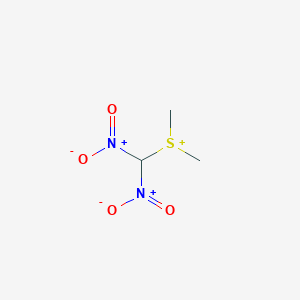

![Benzene-1,4-diamine;5-[4-[2-[4-[(1,3-dioxo-2-benzofuran-5-yl)oxy]phenyl]propan-2-yl]phenoxy]-2-benzofuran-1,3-dione](/img/structure/B14603731.png)
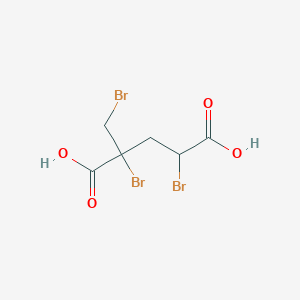
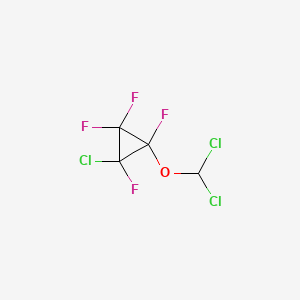
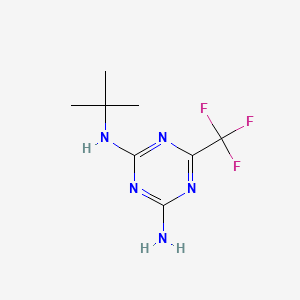
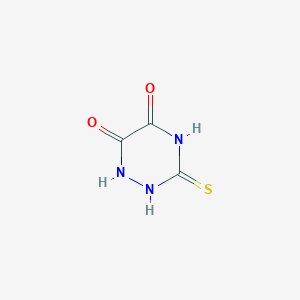


![{[3-(Hexyloxy)phenyl]methyl}carbamyl chloride](/img/structure/B14603755.png)


![1-[(1-Ethoxycyclopropyl)ethynyl]-4-methoxybenzene](/img/structure/B14603806.png)
